molecular formula C22H25NO7S B285285 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate

Cat. No.: B285285
M. Wt: 447.5 g/mol
InChI Key: MHFFACHAUUOANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate, also known as DOPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DOPSB is a member of the benzoylphenylurea family of compounds and has been found to exhibit various biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in biological systems. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent for the treatment of Alzheimer's disease. This compound has also been found to exhibit antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate in laboratory experiments is its ability to selectively bind to certain biological molecules, such as zinc ions. This makes it useful as a fluorescent probe for the detection of these molecules in biological systems. Additionally, this compound has been found to be relatively stable and easy to synthesize, which makes it an attractive candidate for use in laboratory experiments. However, one limitation of using this compound in laboratory experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate, including its potential use as a therapeutic agent for the treatment of various diseases, its use as a fluorescent probe for the detection of other biological molecules, and its use in the development of new metal-organic frameworks for gas storage and separation applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.

Synthesis Methods

The synthesis method for 2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate involves a series of chemical reactions that are typically carried out in a laboratory setting. The starting materials for the synthesis of this compound are 3,4-dimethoxybenzaldehyde and 3-aminobenzoic acid. These two compounds are reacted together in the presence of a catalyst to form the intermediate compound 3-(3,4-dimethoxyphenyl)-3-oxopropionic acid. This intermediate is then reacted with piperidine and sulfonyl chloride to form the final product, this compound.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-(1-piperidinylsulfonyl)benzoate has been found to exhibit various scientific research applications, including its use as a fluorescent probe for the detection of zinc ions in biological systems. This compound has also been used as a ligand for the development of metal-organic frameworks (MOFs) for gas storage and separation applications. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.

Properties

Molecular Formula

C22H25NO7S

Molecular Weight

447.5 g/mol

IUPAC Name

[2-(3,4-dimethoxyphenyl)-2-oxoethyl] 3-piperidin-1-ylsulfonylbenzoate

InChI

InChI=1S/C22H25NO7S/c1-28-20-10-9-16(14-21(20)29-2)19(24)15-30-22(25)17-7-6-8-18(13-17)31(26,27)23-11-4-3-5-12-23/h6-10,13-14H,3-5,11-12,15H2,1-2H3

InChI Key

MHFFACHAUUOANV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.